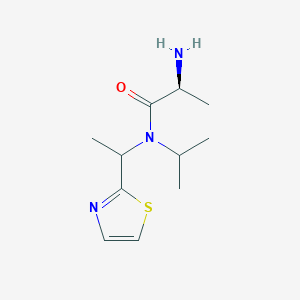

(S)-2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-propan-2-yl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3OS/c1-7(2)14(11(15)8(3)12)9(4)10-13-5-6-16-10/h5-9H,12H2,1-4H3/t8-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQOPXWGRQOJGM-IENPIDJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C1=NC=CS1)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C(C)C)C(C)C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide typically involves the reaction of a thiazole derivative with an appropriate amine. One common method involves the use of (S)-2-Amino-3-methylbutyramide as a starting material, which is then reacted with an isopropylamine derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including (S)-2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide. Research indicates that compounds with thiazole rings exhibit significant antibacterial activity against a range of pathogens. For instance, a study demonstrated that thiazole derivatives synthesized from propionamide showed enhanced efficacy against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of thiazole moieties may improve antimicrobial potency .

Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound's ability to interact with specific molecular targets enhances its therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiazole ring and the propionamide backbone can significantly influence the compound's pharmacological properties.

Key Findings in SAR Studies :

- Substituent Effects : The presence of electron-withdrawing groups on the thiazole ring was found to enhance antibacterial activity. Conversely, bulky substituents tended to diminish efficacy .

- Amino Group Modifications : Alterations to the amino group also impacted binding affinity and selectivity towards bacterial targets, indicating that fine-tuning this aspect could lead to more potent derivatives .

Case Studies

Case Study 1: Synthesis and Evaluation

A recent investigation synthesized various thiazole derivatives, including this compound, and evaluated their antimicrobial properties. The study reported that specific modifications led to compounds with up to threefold increased activity compared to standard antibiotics .

| Compound | Antimicrobial Activity | Modifications |

|---|---|---|

| A | High | Thiazole ring with Cl substitution |

| B | Moderate | Methyl group on amino |

| C | Low | No substituents |

Case Study 2: In Vivo Studies

In vivo studies have further validated the efficacy of this compound in animal models. These studies demonstrated significant reductions in bacterial load in infected tissues when treated with this compound, supporting its potential for therapeutic use in infectious diseases .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets. The thiazole ring and amino group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazine-Based Structural Analog

A closely related compound, (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide, replaces the thiazole ring with a pyrazine group (a six-membered aromatic ring containing two nitrogen atoms) . Key differences include:

Pyrazole Derivatives

Pyrazole-based analogs, such as N-(4-pyrazolylmethyl) ureas (8, 9) and N-substituted propionamides (6, 7) , share functional groups but differ in heterocycle structure and substitution patterns . For example:

| Compound | Heterocycle | Reaction Yield | Key Functional Groups |

|---|---|---|---|

| 6 (Propionamide) | Pyrazole | 45–55% | N-isopropyl, propionamide |

| 7 (Benzamide) | Pyrazole | 50–60% | N-isopropyl, benzamide |

| 8 (Phenyl urea) | Pyrazole | 60–65% | Urea, N-pyrazolylmethyl |

| Target Compound | Thiazole | Not reported | N-isopropyl, thiazole, propionamide |

The thiazole-containing target compound likely exhibits distinct reactivity due to sulfur’s polarizability and larger atomic radius compared to pyrazole’s nitrogen. For instance, nucleophilic substitution reactions (e.g., with amides or ureas) may proceed with altered kinetics or regioselectivity .

Spectroscopic and Physical Properties

While spectroscopic data for the target compound are unavailable, pyrazole analogs exhibit distinct IR and NMR signatures:

- IR Spectra : Pyrazole-derived ureas (8, 9) show strong carbonyl stretches (~1680–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) . Thiazole’s sulfur atom may shift carbonyl peaks due to electronic effects.

- 1H-NMR : Pyrazole methylene protons resonate at δ 4.2–4.5 ppm, whereas thiazole protons typically appear downfield (δ 7.0–8.5 ppm) due to aromatic deshielding.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family, which is known for its diverse biological activities. The thiazole moiety contributes significantly to the pharmacological profile of compounds, impacting their interaction with biological targets.

1. Anticancer Activity

Research indicates that thiazole-containing compounds often exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown that they can inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cells. This mechanism leads to cell cycle arrest and subsequent apoptosis in various cancer cell lines.

Case Study:

A study on 2-amino-1-thiazolyl imidazoles demonstrated that these compounds could inhibit the proliferation of gastric cancer cells effectively. The compound was shown to interact with colchicine-binding sites on tubulin, leading to cytotoxic effects in a dose-dependent manner .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-amino-1-thiazolyl imidazole | 1.61 ± 1.92 | Human gastric cancer |

| This compound | TBD | TBD |

2. Antimicrobial Activity

The thiazole ring is also recognized for its antimicrobial properties. Derivatives of thiazole have been shown to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Research Findings:

A review highlighted the antimicrobial potential of 1,3,4-thiadiazole derivatives, noting their efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than standard antibiotics, indicating promising therapeutic potentials .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Thiadiazole derivative | 32.6 | E. coli |

| Thiadiazole derivative | 47.5 | S. aureus |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications at specific positions on the thiazole ring or the amine group can enhance or diminish activity.

Key Points:

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of (S)-2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is ideal for purity analysis. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemistry) and high-resolution mass spectrometry (HRMS). Infrared (IR) spectroscopy can validate functional groups like amides and thiazole rings. Cross-validate results with X-ray crystallography if crystalline forms are obtainable to resolve stereochemical ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric excess (ee)?

- Methodology : Employ asymmetric synthesis techniques such as chiral auxiliary-mediated alkylation or enzymatic resolution. Monitor reaction kinetics using in-situ FTIR or Raman spectroscopy. Statistical experimental design (e.g., Box-Behnken or factorial design) can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and ee .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity against microbial targets?

- Methodology : Use agar dilution or microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi). For phytopathogens, follow standardized protocols from plant-microbe interaction studies, as seen in Rheum tanguticum antifungal evaluations .

Advanced Research Questions

Q. How can computational chemistry tools predict non-covalent interactions between this compound and biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map binding affinities. Validate with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes. Use quantum mechanical calculations (DFT) to analyze electronic properties influencing hydrogen bonding or π-π stacking with thiazole/amide moieties .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodology : Cross-test in multiple models (e.g., in vitro cell lines vs. in vivo plant assays) to identify model-specific biases. Analyze physicochemical properties (logP, solubility) impacting bioavailability. Apply multivariate statistical analysis (PCA or PLS regression) to correlate structural features with activity trends .

Q. How does stereochemistry influence the compound’s supramolecular assembly in crystal engineering applications?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine packing motifs. Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., H-bonding, van der Waals). Pair with thermal analysis (DSC/TGA) to assess stability of crystalline forms. Reference studies on Heusler compounds’ structural predictability for design principles .

Q. What catalytic systems could enable selective functionalization of the thiazole ring?

- Methodology : Explore transition-metal catalysis (e.g., Pd/Cu for C-H activation) or organocatalysts for regioselective modifications. Use in-situ spectroscopic monitoring (NMR/UV-Vis) to track intermediates. Apply green chemistry metrics (E-factor, atom economy) to optimize sustainability .

Methodological Resources

- Experimental Design : Randomized block designs with split-split plots are effective for multi-variable optimization (e.g., extraction or synthesis parameters) .

- Data Validation : Cross-reference spectral data with databases (e.g., SciFinder, PubChem) and use statistical tools (R, Python) for reproducibility analysis .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and biological testing, especially when handling phytopathogens or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.